N-((5-bromopyridin-3-yl)methyl)butan-1-amine
Overview
Description
“N-((5-bromopyridin-3-yl)methyl)butan-1-amine” is a chemical compound with the molecular formula C10H15BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a bromine atom attached to the 5th position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of “N-((5-bromopyridin-3-yl)methyl)butan-1-amine” consists of a pyridine ring with a bromine atom attached at the 5th position and a butan-1-amine group attached via a methylene bridge . The presence of the bromine atom and the amine group can significantly influence the chemical properties of the compound .Scientific Research Applications
Methods of Application
The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. Density Functional Theory (DFT) studies are conducted to analyze the molecular properties of the derivatives .
Results
The derivatives exhibit a range of biological activities. For instance, compound 4b showed a significant anti-thrombolytic activity with a lysis value of 41.32% against clot formation in human blood, which is higher than other synthesized compounds .
Liquid Crystal Technology
Methods of Application
The DFT analysis helps in understanding the interaction of the molecules with light and their potential as chiral dopants. The molecular electrostatic potential and dipole measurements are particularly important in this application .
Results: The study suggests that certain derivatives could be potential candidates for improving the performance of LCDs, although specific quantitative results are not detailed in the available information .
Biofilm Inhibition
Application Summary
Methods of Application: The biofilm inhibition activity is assessed through standard microbiological assays, where the derivatives are introduced to bacterial cultures to observe their effect on biofilm formation .
Results: The synthesized compounds demonstrate varying degrees of biofilm inhibition, with some showing significant activity, indicating their potential use in anti-biofouling coatings and antibacterial treatments .
Haemolytic Activity
Application Summary
Methods of Application: Haemolytic assays are performed by treating human red blood cells with the derivatives and measuring the degree of hemolysis .
Results: The results indicate that some derivatives have minimal haemolytic activity, suggesting a lower risk of cytotoxicity and potential for safe medicinal use .
Quantum Mechanical Investigations
Application Summary
Methods of Application: DFT studies, including frontier molecular orbitals analysis and reactivity indices, are used to predict the behavior of the compounds under various conditions .
Results: The quantum mechanical studies provide insights into the possible reaction pathways and stability of the compounds, which are essential for their practical applications .
Synthesis of Polycyclic Azaarenes
Application Summary
Methods of Application: The synthesis process typically involves multiple steps, including halogenation, amination, and cyclization reactions to form the complex polycyclic structures .
Results: The synthesized polycyclic azaarenes are characterized by their electronic properties, which are relevant for their use in organic semiconductors and other electronic materials .
Synthesis of Pyridine Derivatives
Application Summary
Methods of Application: The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction of the compound with several arylboronic acids, yielding these derivatives in moderate to good yield .
Results
The synthesized pyridine derivatives are studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. For example, one derivative exhibited a high percentage lysis value against clot formation in human blood .
Development of N-(Pyridin-2-yl)amides
Application Summary
Methods of Application: The synthesis of N-(pyridin-2-yl)amides is achieved through chemodivergent reactions from α-bromoketones and 2-aminopyridines under different conditions .
Results: The resulting N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines are important pharmacophores for molecules with significant biological and therapeutic value .
Methods of Application
The inhibitory activity is measured using in vitro studies against yeast α-glucosidase. The compounds are evaluated for their ability to inhibit the enzyme, which is crucial for managing postprandial blood glucose levels .
Results: Some derivatives, such as compound 4i, showed better inhibition than the reference compound acarbose, indicating their potential as therapeutic agents for type II diabetes mellitus .
Methods of Application: The synthesis involves a one-pot tandem cyclization/bromination process, starting from α-bromoketones and 2-aminopyridines under specific reaction conditions .
Results: The resulting imidazo[1,2-a]pyridines are potential pharmacophores for molecules with significant biological and therapeutic value .
properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-12-6-9-5-10(11)8-13-7-9/h5,7-8,12H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQPPASXJLATMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734084 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-3-yl)methyl)butan-1-amine | |
CAS RN |
1179257-33-0 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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